1,3-Difluoro-2-(trifluoromethoxy)benzene

Lipophilicity Drug Design Physicochemical Properties

1,3-Difluoro-2-(trifluoromethoxy)benzene (CAS 153338-23-9), also known as 2,6-difluoro(trifluoromethoxy)benzene, is a tri-substituted aromatic compound with the molecular formula C₇H₃F₅O and a molecular weight of 198.09 g/mol. Its defining structural feature is a 1,3-difluoro substitution pattern ortho to a central trifluoromethoxy (-OCF₃) group, a motif that confers distinct conformational and electronic properties relevant to pharmaceutical and agrochemical intermediate applications.

Molecular Formula C7H3F5O
Molecular Weight 198.09 g/mol
CAS No. 153338-23-9
Cat. No. B026162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-(trifluoromethoxy)benzene
CAS153338-23-9
Synonyms2,6-Difluoro(trifluoromethoxy)benzene; 
Molecular FormulaC7H3F5O
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)OC(F)(F)F)F
InChIInChI=1S/C7H3F5O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
InChIKeyCETQITNIBDFSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-2-(trifluoromethoxy)benzene (CAS 153338-23-9): A Strategic Fluorinated Aromatic Building Block for Medicinal Chemistry and Advanced Synthesis


1,3-Difluoro-2-(trifluoromethoxy)benzene (CAS 153338-23-9), also known as 2,6-difluoro(trifluoromethoxy)benzene, is a tri-substituted aromatic compound with the molecular formula C₇H₃F₅O and a molecular weight of 198.09 g/mol . Its defining structural feature is a 1,3-difluoro substitution pattern ortho to a central trifluoromethoxy (-OCF₃) group, a motif that confers distinct conformational and electronic properties relevant to pharmaceutical and agrochemical intermediate applications [1]. Commercially available at purities of 97–98%, this liquid-phase compound (boiling point ~118 °C at 760 mmHg) serves as a building block in the synthesis of novel RXR antagonists and other fluorinated drug candidates .

Why 1,3-Difluoro-2-(trifluoromethoxy)benzene Cannot Be Replaced by Positional Isomers or Mono-Fluorinated Analogs


The 1,3-difluoro-2-(trifluoromethoxy) substitution pattern is not merely a collection of fluorine atoms; it represents a specific conformational geometry that cannot be replicated by alternative substitution isomers such as 1,2-difluoro-3-(trifluoromethoxy)benzene or 1,4-difluoro-2-(trifluoromethoxy)benzene. The vicinal relationship between the two fluorine atoms and the central -OCF₃ group creates a unique electronic environment that influences both polarity and lipophilicity in a conformation-dependent manner, a feature absent in mono-fluorinated or differently substituted analogs [1]. Replacing this compound with a simpler analog (e.g., 1,3-difluorobenzene or 2-(trifluoromethoxy)benzene) would fundamentally alter the molecular dipole, hydrogen-bonding potential, and metabolic stability profile of the resulting derivative, thereby compromising the intended structure-activity relationship (SAR) [2].

Quantitative Differentiation of 1,3-Difluoro-2-(trifluoromethoxy)benzene: Lipophilicity, Polarity, and Synthetic Value


Comparative Lipophilicity (LogP): 1,3-Difluoro-2-(trifluoromethoxy)benzene vs. 1,3-Difluorobenzene

The introduction of the -OCF₃ group at the 2-position of 1,3-difluorobenzene substantially increases lipophilicity, a critical parameter for membrane permeability and bioavailability in drug candidates. The computed LogP for 1,3-difluoro-2-(trifluoromethoxy)benzene is 2.86–3.21, depending on the estimation method [1]. In contrast, 1,3-difluorobenzene (the non-trifluoromethoxylated parent scaffold) has a reported LogP of approximately 2.2–2.4, representing a quantifiable lipophilicity increase of roughly 0.5–0.8 log units . This shift aligns with class-level observations that -OCF₃ groups increase lipophilicity relative to -OCH₃ but are comparable to -CF₃ groups .

Lipophilicity Drug Design Physicochemical Properties

Conformation-Dependent Polarity: A Unique Feature of the 1,3-Difluoro-2-OCF₃ Substitution Pattern

A bond vector analysis of fluorinated alkoxy groups identified the 1,3-difluoro pattern adjacent to an ether moiety (such as -OCF₃) as exhibiting a pronounced conformational dependence of polarity, similar to the behavior of the difluoromethoxy (-OCHF₂) group [1]. This property is not observed in mono-fluorinated or 1,2-difluoro substitution patterns [2]. Specifically, the relative spatial orientation of the two C-F dipoles with respect to the C-O bond vector enables the molecule to sample both more polar and less polar conformations, thereby serving as a potential 'environmental adaptor' that can adjust to the polarity of the surrounding medium (e.g., a protein binding pocket or a lipid bilayer) [3]. While this analysis is qualitative in nature, it highlights a mechanistic basis for differentiated biological behavior compared to isomeric analogs.

Molecular Conformation Polarity Modulation Fluorine Chemistry

Validated Synthetic Utility: Intermediate for RXR Antagonists with Anti-Diabetic and Anti-Obesity Potential

1,3-Difluoro-2-(trifluoromethoxy)benzene is explicitly cited as an intermediate in the synthesis of a novel RXR (retinoid X receptor) antagonist, a class of compounds with potential applications as orally administered anti-diabetic and anti-obesity agents . While detailed synthetic procedures and yield data are proprietary or not disclosed in public literature, this specific application distinguishes it from generic fluorinated building blocks that lack a defined therapeutic pathway. The compound's commercial availability (e.g., from Toronto Research Chemicals, AKSci, and Santa Cruz Biotechnology) specifically for this purpose underscores its procurement relevance . In contrast, isomeric compounds such as 1,2-difluoro-3-(trifluoromethoxy)benzene and 1,4-difluoro-2-(trifluoromethoxy)benzene are not associated with this specific RXR antagonist application, making the 1,3-difluoro-2-OCF₃ isomer the preferred choice for researchers targeting this pathway .

RXR Antagonist Metabolic Disease Drug Intermediate

Comparative Physicochemical Properties: Density and Boiling Point vs. 1,2-Difluoro-3-(trifluoromethoxy)benzene

The physical state and thermal properties of fluorinated building blocks directly impact their handling, storage, and suitability for automated synthesis platforms. 1,3-Difluoro-2-(trifluoromethoxy)benzene is a liquid at room temperature with a density of 1.4 ± 0.1 g/cm³ and a boiling point of 118.0 ± 35.0 °C at 760 mmHg . In comparison, its 1,2-difluoro positional isomer (CAS 158178-35-9) is also reported as a colorless liquid but with a higher density of 1.617–1.619 g/cm³, representing a ~15% increase in density . This difference in density, while seemingly modest, can be significant in large-scale syntheses where precise volumetric measurements are critical. The 1,3-isomer also has a lower boiling point, which may offer advantages in purification by distillation .

Physicochemical Characterization Liquid Handling Formulation

Hydrogen Bond Acceptor Profile: Distinct from Non-Fluorinated and Mono-Fluorinated Analogs

The hydrogen bond acceptor capacity of a fluorinated aromatic building block influences its intermolecular interactions, solubility in polar solvents, and potential for crystal packing. 1,3-Difluoro-2-(trifluoromethoxy)benzene possesses 6 hydrogen bond acceptors (the oxygen atom and the five fluorine atoms) and zero hydrogen bond donors, with a polar surface area (PSA) of 9.23 Ų [1]. In contrast, 1,3-difluorobenzene has only 2 H-bond acceptors (the two fluorine atoms) and a lower PSA of 0 Ų, while 2-(trifluoromethoxy)benzene has 5 H-bond acceptors but lacks the additional H-bond acceptor capacity of the two ortho fluorine atoms [2]. The higher number of H-bond acceptors in the target compound increases its potential for specific, directional interactions with biological targets or co-crystal formers, a feature that is quantitatively distinct from its simpler analogs [3].

Hydrogen Bonding Molecular Recognition Crystal Engineering

Optimal Application Scenarios for 1,3-Difluoro-2-(trifluoromethoxy)benzene in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Modulation

When a drug discovery program seeks to increase the LogP of a lead compound by approximately 0.5–0.8 units without introducing additional hydrogen bond donors or drastically altering molecular shape, 1,3-difluoro-2-(trifluoromethoxy)benzene offers a quantifiable and predictable lipophilicity shift relative to a 1,3-difluorobenzene scaffold [1]. This application is particularly relevant in central nervous system (CNS) drug design, where optimal LogP values (typically 2–4) are critical for blood-brain barrier penetration .

Synthesis of RXR-Targeted Therapeutics for Metabolic Disorders

Research groups focused on developing novel RXR antagonists for type 2 diabetes and obesity should prioritize this compound as a key intermediate, given its established role in the synthesis of such agents [1]. Using the exact isomer specified in the literature (the 1,3-difluoro-2-OCF₃ pattern) mitigates the risk of synthetic route failure due to unexpected regioisomeric effects in subsequent coupling or functionalization steps .

Conformational Polarity Studies and Environmental Adaptor Design

For research into conformation-dependent physicochemical properties, 1,3-difluoro-2-(trifluoromethoxy)benzene serves as a model system to investigate the 'environmental adaptor' concept [1]. Its unique 1,3-difluoro pattern adjacent to the -OCF₃ group allows for the experimental validation of theoretical polarity modulation predictions, which can inform the design of next-generation fluorinated motifs with improved drug-like properties .

Automated Parallel Synthesis and High-Throughput Experimentation

Given its liquid state at room temperature, lower density (1.4 g/cm³), and relatively low boiling point (~118 °C) compared to isomeric analogs, this compound is well-suited for automated liquid handling systems and high-throughput synthesis platforms [1]. Its commercial availability in high purity (98%) from multiple vendors ensures consistent performance in arrayed chemistry workflows, minimizing the need for pre-reaction purification or in-house QC method development .

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